molecular formula C18H24N2OS B2773322 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 2034568-77-7

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2773322
CAS No.: 2034568-77-7
M. Wt: 316.46
InChI Key: WDEUMKICKFGTAZ-UHFFFAOYSA-N
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Description

“3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The compound also has a tert-butylthio group and a benzonitrile group attached to it.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butylthio group, and the attachment of the benzonitrile group. Piperidines can be synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The tert-butylthio group and the benzonitrile group would also have their own characteristic reactivities.

Scientific Research Applications

Small Molecule Fixation and Catalysis

Research involving bifunctional frustrated Lewis pairs, such as 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, showcases the potential for small molecule fixation, including carbon dioxide and benzonitrile derivatives. These compounds facilitate the formation of adducts through reactions that proceed via low-energy barriers, highlighting a pathway for the development of carbon capture technologies and synthesis of complex organic molecules (Theuergarten et al., 2012).

Oxidation Reactions and Green Chemistry

The development of metal-free catalytic systems for oxidation reactions, as demonstrated by the iodine–pyridine–tert-butylhydroperoxide system, indicates the utility of tert-butyl groups in promoting environmentally benign transformations. This approach enables the efficient oxidation of benzylic methylenes and primary amines under solvent-free conditions, contributing to the field of green chemistry by avoiding the use of hazardous reagents and organic solvents (Green Chemistry, 2009).

Heterocyclic Chemistry and Drug Synthesis

In the realm of heterocyclic chemistry, compounds like 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates have been explored. These reactions yield various heterocycles, demonstrating the versatility of nitrile and thiocyanate functionalities in synthesizing biologically active molecules, which could have implications for pharmaceutical development (Greig et al., 1987).

Synthesis of Novel Heterocycles

The synthesis of novel thiazolo[3,2-a]pyridines and related heterocycles, incorporating morpholin-4-yl moieties, showcases the potential of incorporating tert-butylthio groups into complex molecular architectures. These compounds have been synthesized through a variety of reactions, including condensation and cyclocondensation, expanding the toolkit available for the construction of molecules with potential therapeutic value (Lamphon et al., 2004).

Advanced Materials and Ligand Design

In materials science and ligand design, research into mixed ligand tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with dicarboxylic acids, leverages the structural motifs similar to tert-butylthio derivatives. These studies underscore the potential for designing novel coordination compounds with applications ranging from catalysis to imaging, reflecting the broad utility of these chemical frameworks in developing new materials and diagnostic agents (Mundwiler et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling it, including wearing appropriate personal protective equipment .

Future Directions

The future directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science. This would involve further synthesis and characterization, as well as testing for desired properties and effects .

Properties

IUPAC Name

3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-18(2,3)22-13-16-9-4-5-10-20(16)17(21)15-8-6-7-14(11-15)12-19/h6-8,11,16H,4-5,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEUMKICKFGTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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